molecular formula C15H9F6NO B6313602 2-(Trifluoromethyl)-4'-(trifluoromethoxy)-benzylideneaniline, 99% CAS No. 1301749-71-2

2-(Trifluoromethyl)-4'-(trifluoromethoxy)-benzylideneaniline, 99%

Cat. No. B6313602
CAS RN: 1301749-71-2
M. Wt: 333.23 g/mol
InChI Key: WIBKCUUZCJWMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-4'-(trifluoromethoxy)-benzylideneaniline, or 2,4-TFMB, is a synthetic compound with a wide range of uses in scientific research. It is a colorless liquid with a melting point of -30°C and a boiling point of 143°C. It is soluble in organic solvents such as ethanol, methanol, and chloroform, but insoluble in water. 2,4-TFMB has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and in the synthesis of pharmaceuticals and other compounds.

Mechanism of Action

2,4-TFMB acts as a catalyst in chemical reactions. It helps to speed up the rate of reaction by providing an activated intermediate, which can then be further reacted with other molecules to form the desired product. The mechanism of action of 2,4-TFMB is not fully understood, but it is believed to involve the formation of a complex between the catalyst and the reactants, which then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
2,4-TFMB is generally considered to be non-toxic and non-carcinogenic. However, it is known to cause skin irritation in some individuals and should be handled with care. It is also known to cause eye irritation and respiratory irritation in some individuals. It is important to wear protective clothing and safety glasses when handling 2,4-TFMB.

Advantages and Limitations for Lab Experiments

2,4-TFMB has many advantages for use in laboratory experiments. It is easy to synthesize, has a high yield, and is relatively inexpensive. Additionally, it is non-toxic and non-carcinogenic, making it safe to use in laboratory experiments. However, it is also important to note that 2,4-TFMB is highly flammable and should be handled with care.

Future Directions

2,4-TFMB has many potential applications in the future. It could be used in the development of new pharmaceuticals and other compounds, as well as in the synthesis of polymers and dyes and pigments. Additionally, it could be used in the study of the structure and properties of proteins and other biomolecules. Additionally, 2,4-TFMB could be used in the development of new catalysts for chemical reactions and in the production of chemicals for industrial use.

Synthesis Methods

2,4-TFMB is synthesized from the reaction of 2,4-difluorobenzaldehyde and aniline in the presence of an acid catalyst. The reaction takes place in a one-pot process at room temperature and produces a yield of around 99%. The reaction is simple and can be scaled up for large-scale production.

Scientific Research Applications

2,4-TFMB has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and in the synthesis of pharmaceuticals and other compounds. It has also been used in the synthesis of polymers and in the production of dyes and pigments. Additionally, 2,4-TFMB has been used in the study of the structure and properties of proteins and other biomolecules.

properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-1-[2-(trifluoromethyl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6NO/c16-14(17,18)13-4-2-1-3-10(13)9-22-11-5-7-12(8-6-11)23-15(19,20)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBKCUUZCJWMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-4'-(trifluoromethoxy)-benzylideneaniline

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